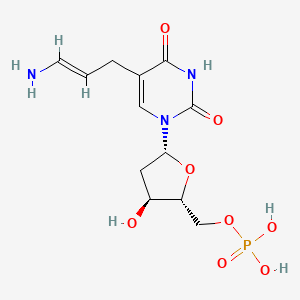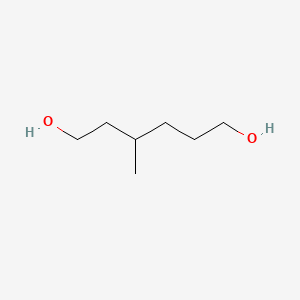
2-Amino-2-methyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyloctan-1-ol is an organic compound with the molecular formula C9H21NO It is a member of the amino alcohol family, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an aliphatic carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyloctan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-octene with ammonia in the presence of a catalyst. The reaction proceeds through the following steps:
Hydroamination: The addition of ammonia to the double bond of 2-methyl-1-octene.
Hydrogenation: The reduction of the resulting imine to form the desired amino alcohol.
The reaction conditions typically involve elevated temperatures and pressures, as well as the use of a suitable catalyst such as palladium or platinum.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-methyl-1-octanone or 2-methyl-1-octanal.
Reduction: Formation of 2-aminooctane.
Substitution: Formation of 2-chloro-2-methyloctane or 2-bromo-2-methyloctane.
Aplicaciones Científicas De Investigación
2-Amino-2-methyloctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized as a surfactant, emulsifier, and corrosion inhibitor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyloctan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and glycosylation, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A smaller analog with similar functional groups but a shorter carbon chain.
2-Amino-2-methyl-1-butanol: Another analog with a slightly longer carbon chain.
2-Amino-2-methyl-1-pentanol: An analog with an even longer carbon chain.
Uniqueness
2-Amino-2-methyloctan-1-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
2-amino-2-methyloctan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(2,10)8-11/h11H,3-8,10H2,1-2H3 |
Clave InChI |
WYHLKHURMRDRTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


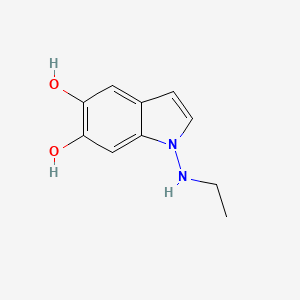
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)
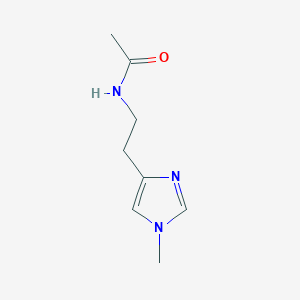
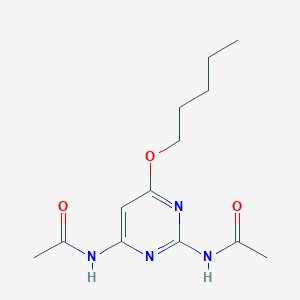

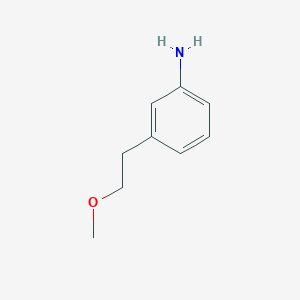
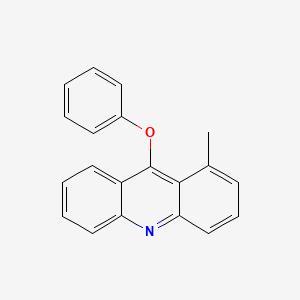


![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
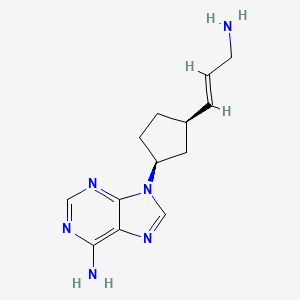
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
